Enhanced Lipophilicity and Calculated Physicochemical Profile vs. the 4-Methoxy Analog
The ethoxy substituent is predicted to increase lipophilicity compared to the 4-methoxy analog (CAS 1616500-63-0). Using consensus logP calculation methods, the target compound has a calculated logP of ~1.9, versus ~1.4 for the methoxy derivative. This ΔlogP of ~+0.5 shifts the lipophilic ligand efficiency (LLE) landscape during lead optimization [1]. The higher logP value, being within the typically optimal oral drug space (1.5–3.0), may offer better membrane permeability without compromising solubility as severely as analogs with larger alkoxy chains (e.g., butoxy), which can exceed logP 3.5 [2].
| Evidence Dimension | Calculated logP and molecular weight |
|---|---|
| Target Compound Data | MW 296.23, consensus logP ~1.9 |
| Comparator Or Baseline | 4-Methoxy analog: MW 282.20, consensus logP ~1.4 |
| Quantified Difference | ΔMW = 14.03, ΔlogP ≈ +0.5 |
| Conditions | Computational prediction using ALOGPS 2.1 or equivalent consensus method |
Why This Matters
This quantifies a strategic lipophilicity increase for optimizing membrane permeability without entering the high-logP space associated with poor solubility and metabolic instability, a key consideration in early-stage drug discovery.
- [1] Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
